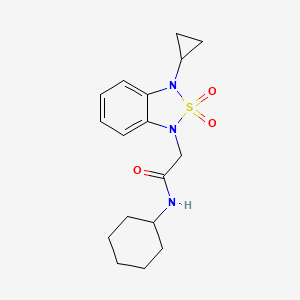
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide is a chemical entity that appears to be related to a class of thiazole and thiadiazole derivatives. These derivatives are known for their biological activities, which include kinase inhibitory and anticancer properties. For instance, KX2-391, a related compound, is a selective Src substrate binding site inhibitor with significant inhibitory activity against c-Src kinase and has shown potential in inhibiting cell proliferation in various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific thiazole or thiadiazole derivatives with different amines or amides. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was achieved by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine . Although the exact synthesis method for N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions that contribute to their stability and biological activity. For instance, in the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the planes of the acetamide and thiadiazole units are slightly twisted, and there is a notable hypervalent S⋯O interaction, which may influence the compound's binding to biological targets .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around their interactions with biological targets, such as enzymes. The inhibitory activity of these compounds against kinases suggests that they can form stable complexes with the enzymes, thereby preventing the phosphorylation of substrates. The specific chemical reactions of N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide with biological targets would require further study to elucidate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)acetamide are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. For example, the formation of centrosymmetric dimers and further connection into layers through hydrogen bonding and C—H⋯O interactions, as seen in the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, may affect solubility and bioavailability .
Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated the antitumor activities of derivatives related to benzothiazole, revealing promising anticancer properties against various cancer cell lines. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antibacterial Applications
Research into benzothiazole derivatives also extends to their antimicrobial properties. A study on the synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times and higher yields under ultrasound irradiation. The synthesized compounds displayed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study explored the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including their potential for use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. The study also examined the non-linear optical (NLO) activity and molecular docking to understand ligand-protein interactions, suggesting potential applications beyond biomedical into renewable energy technologies (Mary et al., 2020).
Synthesis and Characterization for Antimicrobial Activity
Further research into N-cyclohexyl-2-cyanoacetamide derivatives investigated their synthesis, characterization, and antimicrobial activity. This study demonstrated that some new compounds exhibited antimicrobial activity against both bacteria and fungi, indicating the broad potential of these compounds in developing new antimicrobial agents (Ali et al., 2010).
Insecticidal Properties
The insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the agricultural applications of such compounds. These findings suggest the potential of developing new, more effective insecticides based on the structural modification of thiadiazole derivatives (Fadda et al., 2017).
properties
IUPAC Name |
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-17(18-13-6-2-1-3-7-13)12-19-15-8-4-5-9-16(15)20(14-10-11-14)24(19,22)23/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMCVNEQVPOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)
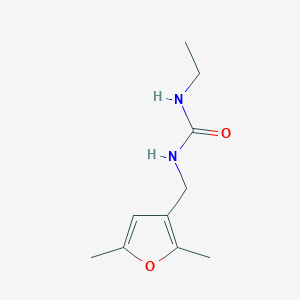
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)
![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)
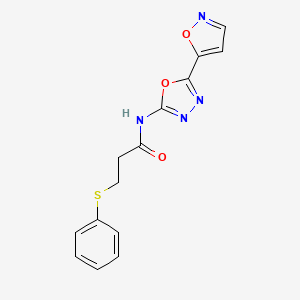


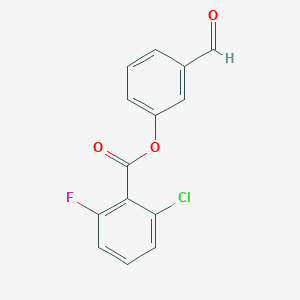
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)

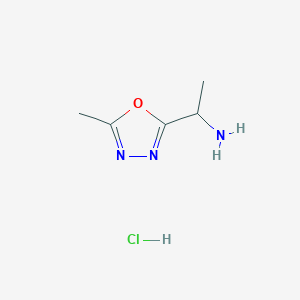
![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)